

Spectroscopic Profile of Methyl 2-methyl-3-oxobutanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxobutanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-methyl-3-oxobutanoate** (CAS No. 17094-21-2), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **Methyl 2-methyl-3-oxobutanoate** are summarized below.

^1H NMR Spectroscopic Data

The proton NMR spectrum of **Methyl 2-methyl-3-oxobutanoate** exhibits four distinct signals, corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.77	Singlet	-	-OCH ₃ (Ester methyl protons)
3.55	Quartet	7.2	-CH- (Methine proton)
2.27	Singlet	-	-C(O)CH ₃ (Ketone methyl protons)
1.38	Doublet	7.2	-CH(CH ₃)- (Methyl protons on C2)

Table 1: ¹H NMR Data for **Methyl 2-methyl-3-oxobutanoate** (500 MHz, CDCl₃)[1].

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
203.6	C=O (Ketone carbonyl carbon)
171.0	C=O (Ester carbonyl carbon)
53.4	-CH- (Methine carbon)
52.4	-OCH ₃ (Ester methyl carbon)
28.5	-C(O)CH ₃ (Ketone methyl carbon)
12.8	-CH(CH ₃)- (Methyl carbon on C2)

Table 2: ¹³C NMR Data for **Methyl 2-methyl-3-oxobutanoate** (500 MHz, CDCl₃)[1].

Infrared (IR) Spectroscopy

While specific experimental IR spectral data for **Methyl 2-methyl-3-oxobutanoate** is not readily available in the searched literature, the characteristic absorption bands can be

predicted based on the functional groups present in the molecule. The compound contains a ketone carbonyl group, an ester carbonyl group, and C-H bonds in different environments.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~1745	C=O (Ester)	Stretch
~1715	C=O (Ketone)	Stretch
~2950-2850	C-H (Alkyl)	Stretch
~1250-1000	C-O (Ester)	Stretch

Table 3: Predicted Infrared Absorption Bands for **Methyl 2-methyl-3-oxobutanoate**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a full experimental mass spectrum is not available, the main fragments observed in the mass spectrum of **Methyl 2-methyl-3-oxobutanoate** have been reported.

m/z	Relative Intensity	Possible Fragment
43	Most Abundant	[CH ₃ CO] ⁺
88	Second Highest	[M - CH ₃ CO] ⁺ or [CH ₃ OOCCH(CH ₃)] ⁺
57	Third Highest	[C ₄ H ₉] ⁺ or [CH ₃ CHCO] ⁺

Table 4: Key Mass Spectrometry Fragments for **Methyl 2-methyl-3-oxobutanoate**^[2].

Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz or higher.

- **Sample Preparation:** A small amount of the analyte (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Data Acquisition:** The sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard single-pulse experiment is usually sufficient. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid samples.

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Application:** A small drop of the liquid sample is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR beam is passed through the crystal, and the attenuated total reflectance is measured by the detector. The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.
- **Cleaning:** After the measurement, the sample is wiped from the crystal surface with a suitable solvent.

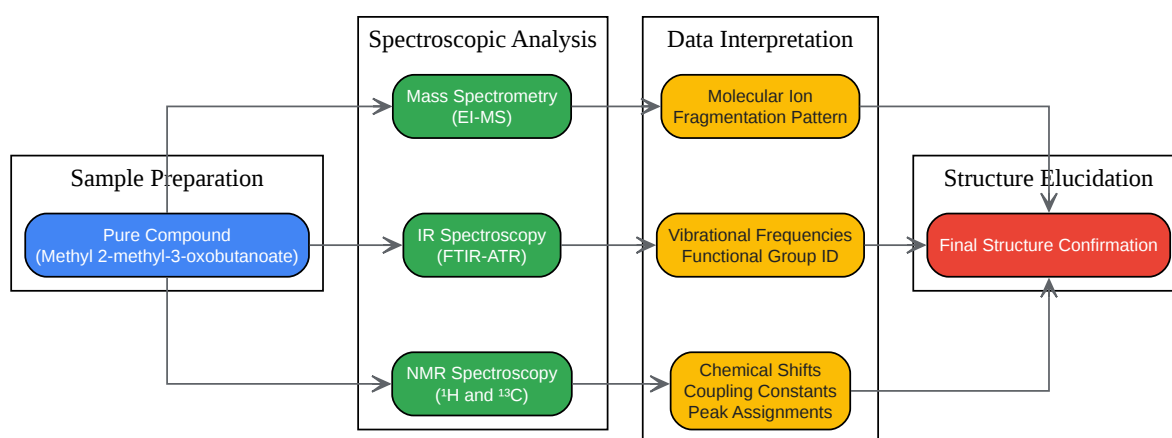
Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable compounds like **Methyl 2-methyl-3-oxobutanoate**.

- **Sample Introduction:** The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum, which is a plot of ion intensity versus m/z , is generated.

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-methyl-3-oxobutanoate**.



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